2-Bromo-5-fluoro-3-hydroxybenzaldehyde
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Overview
Description
2-Bromo-5-fluoro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluoro-3-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of 3-hydroxybenzaldehyde. The reaction typically uses bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the bromine or fluorine atoms.
Major Products Formed
Oxidation: 2-Bromo-5-fluoro-3-hydroxybenzoic acid.
Reduction: 2-Bromo-5-fluoro-3-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-fluoro-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and hydroxyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Lacks the hydroxyl group, which can affect its reactivity and applications.
2-Bromo-3-hydroxybenzaldehyde: Lacks the fluorine atom, leading to different chemical properties.
5-Bromo-2-fluorobenzaldehyde: The position of the substituents is different, which can influence its chemical behavior.
Uniqueness
2-Bromo-5-fluoro-3-hydroxybenzaldehyde is unique due to the specific combination and positions of its substituents. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-fluoro-3-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-7-4(3-10)1-5(9)2-6(7)11/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVGUCSCVRXGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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